B1575330 BCR-ABL fusion protein (b3a2) (922-930)

BCR-ABL fusion protein (b3a2) (922-930)

Cat. No.: B1575330
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Description

Genetic Origins of the BCR-ABL Fusion Gene

The genesis of the BCR-ABL fusion gene is a well-defined chromosomal abnormality. This genetic rearrangement is the foundational event leading to the production of the oncogenic fusion protein.

The BCR-ABL fusion gene is the product of a reciprocal translocation between the long arms of chromosome 9 and chromosome 22. wikipedia.org This specific genetic abnormality is denoted as t(9;22)(q34;q11). wikipedia.orgyoutube.com The translocation involves the movement of a segment of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from its location on chromosome 9 at band q34 to the breakpoint cluster region (BCR) gene on chromosome 22 at band q11. wikipedia.orgyoutube.comyoutube.com

This exchange of genetic material results in an abnormally short chromosome 22, which is famously known as the Philadelphia chromosome. wikipedia.orgyoutube.comresearchgate.net Concurrently, the portion of the BCR gene from chromosome 22 is translocated to chromosome 9, creating a derivative chromosome 9. youtube.comresearchgate.net The Philadelphia chromosome, the hallmark of chronic myeloid leukemia (CML), carries the newly formed BCR-ABL1 fusion gene. wikipedia.orgresearchgate.netatlasgeneticsoncology.org This fusion gene codes for a chimeric protein with persistently active tyrosine kinase activity, which is central to the pathogenesis of the disease. wikipedia.orgresearchgate.net

The breakpoints in the BCR gene on chromosome 22 are not random and tend to occur within specific regions known as breakpoint cluster regions. nih.govresearchgate.net In the majority of CML cases, the break occurs within the Major breakpoint cluster region (M-bcr), a 5.8-kb region spanning exons 12 to 16 (also referred to as b1 to b5). nih.govnih.govnih.gov

The specific fusion transcript known as b3a2 (or e14a2 in an alternative nomenclature) results from a breakpoint within the M-bcr. nih.govnih.gov This event leads to the fusion of exon 14 (e14 or b3) of the BCR gene with exon 2 (a2) of the ABL1 gene. nih.govnih.govnih.govxiahepublishing.com The resulting mRNA transcript is then translated into the p210 BCR-ABL protein. nih.gov The b3a2 transcript is one of the two most common variants found in CML, the other being b2a2 (e13a2). nih.gov

Overview of BCR-ABL Fusion Protein Variants

The location of the breakpoint in the BCR gene determines the size of the resulting fusion protein. nih.govnih.gov This variation gives rise to several distinct BCR-ABL protein variants, each associated with different leukemia phenotypes.

There are three principal forms of the BCR-ABL fusion protein, categorized by their molecular weight: p210, p190, and p230. nih.govnih.gov

p210 BCR-ABL : This is the most common variant and is the hallmark of CML, being present in over 90-95% of cases. researchgate.netnih.govresearchgate.net It results from breakpoints in the Major breakpoint cluster region (M-bcr) of the BCR gene. nih.gov

p190 BCR-ABL : This smaller variant is typically associated with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). nih.govnih.govkarger.com It arises from a breakpoint in the Minor breakpoint cluster region (m-bcr) of the BCR gene. nih.gov

p230 BCR-ABL : This is a much rarer variant, resulting from a breakpoint in the Micro breakpoint cluster region (µ-bcr). nih.govnih.gov It is associated with some cases of CML, including neutrophilic-CML. nih.gov

These different proteins, while all containing the same constitutively active ABL tyrosine kinase domain, differ in the amount of BCR sequence they include, which may influence their specific transforming activities. nih.govjohnshopkins.edu

Table 1: Major BCR-ABL Fusion Proteins and their Characteristics

Fusion Protein Molecular Weight BCR Breakpoint Region Associated Leukemia
p210 210 kDa Major (M-bcr) Chronic Myeloid Leukemia (CML) researchgate.netnih.gov
p190 190 kDa Minor (m-bcr) Acute Lymphoblastic Leukemia (ALL) nih.govnih.gov
p230 230 kDa Micro (µ-bcr) Chronic Myeloid Leukemia (Neutrophilic) nih.govnih.gov

Within the p210 BCR-ABL category, the b3a2 (also known as e14a2) transcript is a predominant variant. nih.govnih.gov This transcript is formed by the joining of exon 14 of the BCR gene to exon 2 of the ABL gene. nih.govashpublications.orgashpublications.org The b3a2 transcript is slightly larger than its b2a2 counterpart due to the inclusion of the 75 base pairs of BCR exon 14. nih.govashpublications.org

Studies have shown that the b3a2 transcript is frequently observed in CML patients, with some reports indicating it is the most common variant. nih.govnih.govnih.govresearchgate.net For instance, one study of 70 CML patients found that 54% had the e14a2 (b3a2) transcript. researchgate.net Another analysis of 80 patients reported a frequency of 56.25% for the b3a2 variant. nih.gov Research has also investigated potential correlations between the specific transcript type and clinical features at diagnosis. Several studies have noted that patients with the e14a2 (b3a2) transcript tend to present with higher platelet counts and lower white blood cell counts compared to those with the e13a2 (b2a2) variant. nih.govnih.govashpublications.orgashpublications.org

Table 2: Comparison of Hematological Features at Diagnosis for p210 Variants

Transcript Variant Reported White Blood Cell (WBC) Count Reported Platelet Count
e14a2 (b3a2) Lower nih.govnih.govashpublications.org Higher nih.govnih.govashpublications.orgashpublications.org
e13a2 (b2a2) Higher nih.govnih.govashpublications.org Lower nih.govnih.govashpublications.orgashpublications.org

Properties

sequence

GFKQSSKAL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

BCR-ABL fusion protein (b3a2) (922-930)

Origin of Product

United States

Molecular Architecture and Functional Domains of Bcr Abl B3a2

The p210 BCR-ABL protein is a product of the fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9. nih.govyoutube.com The specific b3a2 transcript results from a breakpoint within exon 14 of the BCR gene (formerly b3) and exon 2 of the ABL1 gene. youtube.comnih.gov This fusion results in a 210-kDa protein with constitutively active tyrosine kinase function. motifbiotech.comevitachem.com

Comparison of p210 b3a2 and b2a2 Isoforms

The two major isoforms of the p210 BCR-ABL protein are b3a2 and b2a2, the latter resulting from a breakpoint in exon 13 (b2) of the BCR gene. youtube.comnih.gov The primary distinction between these two isoforms is the presence of an additional 25 amino acids in the b3a2 variant, encoded by the b3 exon. motifbiotech.com This seemingly small difference leads to variations in their molecular weight and, more importantly, their secondary and tertiary structures. motifbiotech.com In-silico modeling has revealed that the b3a2 isoform contains a greater amount of α-helical structure compared to the b2a2 isoform. motifbiotech.com

Featurep210 b3a2 Isoformp210 b2a2 Isoform
BCR Exon Breakpoint Exon 14 (b3)Exon 13 (b2)
Amino Acid Difference Contains an additional 25 amino acids-
Total Amino Acid Residues 20312006
Structural Differences Greater α-helical contentLess α-helical content
Secondary Structure Discrepancies Differences in 5 α-helices and 9 β-strands compared to b2a2. motifbiotech.comDifferences in 5 α-helices and 9 β-strands compared to b3a2. motifbiotech.com

Impact of Exon b3 Insertion on Protein Conformation

The insertion of the 25 amino acids from exon b3 in the b3a2 isoform introduces significant conformational changes compared to the b2a2 variant. motifbiotech.com This insertion is not merely a passive addition but actively alters the secondary structure, leading to differences in five α-helices and nine β-strands between the two isoforms. motifbiotech.com These structural alterations are located within critical functional domains, including the SH3, SH2, and SH1 domains, which can ultimately influence the signaling pathways mediated by the oncoprotein. motifbiotech.com For instance, predictive models suggest that the amino acids encoded by the b3 exon form a short beta-strand, which may contribute to the differing biological activities observed between the b3a2 and b2a2 isoforms.

Key Functional Domains and Their Contributions

The oncogenic activity of the BCR-ABL b3a2 protein is a direct consequence of the unique combination and dysregulation of functional domains derived from both the BCR and ABL proteins.

ABL-derived Src Homology (SH) Domains (SH1, SH2, SH3)

The portion of the fusion protein inherited from the ABL gene contributes three critical domains: SH1, SH2, and SH3.

SH1 Domain: This domain is the catalytic core of the protein, possessing the tyrosine kinase activity. In the context of the BCR-ABL fusion, this kinase activity is constitutively "on," leading to the continuous phosphorylation of downstream signaling proteins and driving cellular proliferation. nih.govevitachem.com

SH2 Domain: Src Homology 2 domains are protein-protein interaction modules that typically bind to phosphorylated tyrosine residues on other proteins. In BCR-ABL, the SH2 domain is crucial for recognizing and binding to its substrates, thereby propagating the aberrant signaling cascade.

SH3 Domain: The Src Homology 3 domain also mediates protein-protein interactions, often binding to proline-rich sequences. In the native ABL protein, the SH3 domain plays a negative regulatory role, helping to keep the kinase activity in check. motifbiotech.com However, in the BCR-ABL fusion protein, the N-terminal BCR sequences interfere with this autoinhibitory function of the SH3 domain, contributing to the constitutive activation of the kinase. nih.gov

BCR-derived Oligomerization Domain

The N-terminal region of the BCR-ABL protein, derived from the BCR gene, contains a crucial coiled-coil oligomerization domain. evitachem.com This domain is essential for the transforming activity of the fusion protein as it facilitates the formation of tetramers. This oligomerization is a critical step in the activation of the ABL kinase domain. evitachem.com By bringing multiple BCR-ABL monomers into close proximity, the oligomerization domain promotes intermolecular autophosphorylation, a key mechanism for stabilizing the active conformation of the kinase domain and ensuring its sustained, unregulated activity. evitachem.com Disruption of this domain has been shown to abolish the transforming ability of BCR-ABL.

The specific peptide sequence BCR-ABL fusion protein (b3a2) (922-930) , with the amino acid sequence GFKQSSKAL, is located within the ABL portion of the fusion protein. While this short peptide is part of a larger functional domain, it is primarily recognized for its immunological significance as a leukemia-specific antigen that can be presented by HLA molecules and recognized by cytotoxic T cells.

DNA and Actin Binding Domains

The ABL portion of the BCR-ABL fusion protein retains critical domains that mediate interactions with the cytoskeleton and nucleic acids. These include a C-terminal actin-binding domain (ABD) and a DNA-binding domain (DBD) researchgate.net.

The actin-binding domain is located at the C-terminus of the ABL protein sequence. This domain facilitates the interaction of BCR-ABL with filamentous actin (F-actin). This association with the actin cytoskeleton is not merely structural but is functionally significant for the transforming potential of the oncoprotein. Studies have demonstrated that the binding to actin filaments is crucial for the pathogenic effects of BCR-Abl. Mutations that disrupt the F-actin binding capability of BCR-ABL have been shown to diminish its ability to transform hematopoietic cells.

The DNA-binding domain , also inherited from the ABL proto-oncoprotein, is present in the BCR-ABL fusion. While the cytoplasmic localization of p210 BCR-ABL suggests that its primary oncogenic signaling occurs outside the nucleus, the DNA-binding domain is a structural component of the fusion protein. The precise role of this domain in the context of the b3a2 isoform's leukemogenic activity is an area of ongoing investigation. However, structural modeling has suggested that differences in the secondary structure of the b3a2 isoform compared to other variants can affect the DNA-binding domain, potentially influencing signaling pathways.

Structural Basis of Constitutive Kinase Activity

The hallmark of the BCR-ABL oncoprotein is its persistently activated tyrosine kinase function, which is a direct consequence of the fusion of BCR sequences to the ABL kinase. This deregulation stems from profound structural alterations that lock the kinase in a constitutively active conformation.

Tyrosine Kinase Domain Characteristics

The ABL tyrosine kinase domain, which is retained in the BCR-ABL fusion protein, is a bi-lobal structure typical of protein kinases mdpi.com. It comprises an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe) that form a catalytic cleft for ATP and substrate binding. Key features of this domain include:

The P-loop (Phosphate-binding loop): This flexible loop in the N-lobe positions the ATP molecule for phosphate (B84403) transfer.

The Activation Loop (A-loop): Located in the C-lobe, the conformation of this loop is a critical determinant of kinase activity. In its inactive state, the A-loop folds to block substrate access to the catalytic site. Upon activation, typically through phosphorylation, it undergoes a conformational change to an open and extended state that permits substrate binding and catalysis nih.govresearchgate.net. In BCR-ABL, the A-loop is constitutively held in this active conformation nih.gov.

The αC-helix: Situated in the N-lobe, the positioning of this helix is crucial for regulating the kinase's catalytic activity.

In the normal c-Abl protein, the kinase domain is tightly regulated by its N-terminal regions, including an N-terminal "cap" domain. This cap region helps to maintain the kinase in an inactive, "clamped" conformation youtube.com. The fusion with BCR results in the loss of this N-terminal cap, a key event in the abrogation of normal autoinhibitory regulation mdpi.comyoutube.com. This loss, combined with the gain of BCR domains, prevents the kinase from adopting its autoinhibited state.

Role of BCR Sequences in ABL Kinase Deregulation

The sequences derived from the BCR gene play a direct and essential role in the constitutive activation of the ABL kinase domain. The most critical of these is the N-terminal coiled-coil (CC) domain nih.govnih.gov.

The BCR coiled-coil domain induces the oligomerization of the BCR-ABL protein, specifically forming a stable tetramer nih.govnih.govdrugbank.com. This process of bringing multiple BCR-ABL molecules into close proximity is the primary mechanism for kinase activation. It facilitates a process known as trans-autophosphorylation , where the kinase domains of adjacent BCR-ABL monomers in the oligomer phosphorylate each other on their activation loops mdpi.com. This intermolecular phosphorylation locks the activation loops in the open, active conformation, leading to sustained, unregulated kinase activity toward downstream substrates mdpi.comnih.govyoutube.com.

Disruption of this coiled-coil domain and the subsequent prevention of oligomerization have been shown to abolish the transforming activity of BCR-ABL, highlighting the centrality of this BCR-mediated effect nih.gov. Therefore, the fusion of BCR sequences to ABL provides a structural scaffold that forces the ABL kinase domains into a state of perpetual activity, driving the oncogenic signaling that underlies CML.

Signaling Pathways Regulated by Bcr Abl B3a2

Core Oncogenic Signaling Cascades

The constitutively active kinase function of the BCR-ABL p210 (b3a2) protein triggers a cascade of phosphorylation events, hijacking key signaling networks that govern cell fate. Three of the most critical pathways that are persistently activated are the RAS/MAPK/ERK, JAK/STAT, and PI3K/AKT pathways. nih.govresearchgate.net This widespread activation is a direct consequence of the fusion protein's ability to interact with and phosphorylate a diverse array of substrate proteins and adaptors. researchgate.netdrugbank.com

The RAS/MAPK/ERK pathway is a central regulator of cell proliferation and differentiation, and its activation is a cornerstone of BCR-ABL-mediated oncogenesis. nih.govescholarship.org The process is initiated by the binding of the adaptor protein Growth factor receptor-bound protein 2 (GRB2) to a specific phosphorylated tyrosine residue (Tyr177) within the BCR portion of the fusion protein. mdpi.com This interaction recruits the GRB2-associated-binding protein 2 (GAB2) and the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS). mdpi.comresearchgate.net

The formation of the BCR-ABL-GRB2-SOS protein complex facilitates the activation of RAS by promoting the exchange of GDP for GTP. nih.gov Once activated, RAS triggers a downstream phosphorylation cascade, sequentially activating RAF kinase, Mitogen-activated protein kinase kinase (MEK), and finally, the Extracellular signal-regulated kinase (ERK). nih.govmdpi.comresearchgate.net The persistent activation of this pathway by BCR-ABL is a primary driver of the uncontrolled myeloid cell proliferation characteristic of CML. researchgate.netescholarship.org

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for normal hematopoietic cell development and immune response. BCR-ABL dysregulates this pathway, contributing to leukemogenesis. nih.govnih.gov The fusion protein leads to the constitutive phosphorylation and activation of JAK family members, particularly JAK1 and JAK2. nih.gov

Activated JAKs, in turn, phosphorylate members of the STAT family, primarily STAT3 and STAT5. researchgate.netnih.gov Upon phosphorylation, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors, upregulating the expression of genes involved in cell survival and proliferation while inhibiting apoptosis. researchgate.net The constitutive phosphorylation of STAT5, in particular, is a critical event that helps CML cells evade programmed cell death. researchgate.net Research has shown that the tyrosine kinase activity of BCR-ABL is essential for this process and that inhibiting JAK proteins can block this phosphorylation. nih.gov

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a vital signaling network that governs cell survival, growth, and metabolism. BCR-ABL engages this pathway through multiple mechanisms to promote leukemic cell survival. nih.govdrugbank.com Activation can occur directly or indirectly through adaptor proteins, including GRB2, GAB2, and CRKL, which link BCR-ABL to the p85 regulatory subunit of PI3K. mdpi.comresearchgate.net This engagement leads to the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.com

PIP3 acts as a docking site for proteins with pleckstrin homology domains, such as AKT and Phosphoinositide-dependent kinase 1 (PDK1), bringing them to the cell membrane. mdpi.com This proximity allows PDK1 to phosphorylate and activate AKT. mdpi.com Once activated, AKT phosphorylates a wide range of downstream targets that inhibit apoptosis and promote cell cycle progression. researchgate.netnih.gov Studies also indicate that BCR-ABL can increase the production of intracellular reactive oxygen species (ROS), which further enhances PI3K/AKT signaling by inhibiting phosphatases that would normally downregulate the pathway. nih.gov The PI3K/Akt/nuclear factor (NF)-κB signaling axis has been specifically implicated in CML pathogenesis. nih.gov

Table 1: Core Oncogenic Signaling Cascades Activated by BCR-ABL (b3a2)

Pathway Key Activating Molecule(s) Primary Downstream Effectors Role in Oncogenesis
RAS/MAPK/ERK GRB2, SOS, RAS RAF, MEK, ERK Stimulates uncontrolled cell proliferation and transformation. nih.govmdpi.comresearchgate.net
JAK/STAT JAK1, JAK2 STAT3, STAT5 Promotes cell survival, inhibits apoptosis, and regulates gene expression. researchgate.netnih.gov

| PI3K/AKT | PI3K, GAB2, CRKL | AKT, mTOR, NF-κB | Inhibits apoptosis, promotes cell growth, and enhances cell survival. mdpi.comresearchgate.netnih.gov |

Regulation of Cellular Processes

The aberrant signals originating from the core oncogenic cascades directly impact fundamental cellular processes. The BCR-ABL (b3a2) oncoprotein effectively rewires the cell's regulatory circuitry, creating a state of enhanced proliferation and a profound resistance to apoptosis. This dual effect is the primary mechanism by which the leukemic clone expands and displaces normal hematopoietic cells. nih.govnih.gov

The BCR-ABL fusion protein fosters a state of continuous, cytokine-independent proliferation. nih.gov This is largely driven by the constitutive activation of the RAS/MAPK/ERK and PI3K/AKT pathways. nih.govresearchgate.net The sustained signaling through the ERK cascade transmits mitogenic signals to the nucleus, promoting the expression of cyclins and other proteins necessary for cell cycle progression, thereby pushing cells from a quiescent state into active division. nih.gov

Simultaneously, the PI3K/AKT pathway contributes to proliferation by inactivating cell cycle inhibitors. researchgate.net For instance, activated AKT can phosphorylate and inhibit the tumor suppressor protein p27, a key negative regulator of the cell cycle, further facilitating cell proliferation. researchgate.net This disruption of normal cell cycle checkpoints ensures the relentless expansion of the leukemic cell population. nih.govnih.gov

A defining characteristic of cells expressing BCR-ABL is their marked resistance to apoptosis (programmed cell death). nih.govcapes.gov.br This survival advantage is critical for the accumulation of malignant cells. nih.gov The PI3K/AKT pathway plays a central role in this process. nih.govresearchgate.net Activated AKT phosphorylates and inactivates several pro-apoptotic proteins. A key target is the BCL-2 family member BAD. Phosphorylation of BAD by AKT prevents it from binding to and inhibiting anti-apoptotic proteins like BCL-XL and BCL-2, thereby promoting cell survival. researchgate.net

Furthermore, AKT can phosphorylate and activate MDM2, which in turn leads to the inhibition and degradation of the p53 tumor suppressor protein, a critical mediator of apoptosis. researchgate.net The activation of NF-κB by AKT also contributes to the anti-apoptotic phenotype by upregulating the transcription of survival genes. researchgate.net In parallel, the JAK/STAT pathway, through the action of STAT5, also aids in evading apoptosis, reinforcing the survival advantage of CML cells. researchgate.net This multi-pronged inhibition of apoptosis is a primary mechanism by which BCR-ABL promotes the expansion of the leukemic clone. nih.govnih.gov

Table 2: Cellular Processes Regulated by BCR-ABL (b3a2)

Cellular Process Key Regulating Pathways Key Molecular Mediators Outcome in CML
Enhanced Cell Proliferation RAS/MAPK/ERK, PI3K/AKT ERK, Cyclins, p27 (inhibited) Uncontrolled, cytokine-independent growth of myeloid cells. nih.govresearchgate.netnih.gov

| Apoptosis Inhibition | PI3K/AKT, JAK/STAT | AKT, BAD (inhibited), p53 (inhibited), STAT5, NF-κB | Increased survival of leukemic cells and resistance to cell death signals. researchgate.netnih.govnih.gov |

Compound and Protein Name Index

NameType
AKTProtein
BADProtein
BCL-2Protein
BCL-XLProtein
BCR-ABLFusion Protein
CRKLProtein
CyclinsProtein
ERK (Extracellular signal-regulated kinase)Protein
GAB2 (GRB2-associated-binding protein 2)Protein
GRB2 (Growth factor receptor-bound protein 2)Protein
JAK1 (Janus Kinase 1)Protein
JAK2 (Janus Kinase 2)Protein
MDM2Protein
MEK (Mitogen-activated protein kinase kinase)Protein
NF-κB (Nuclear factor kappa B)Protein
p27Protein
p53Protein
PDK1 (Phosphoinositide-dependent kinase 1)Protein
PI3K (Phosphoinositide 3-kinase)Protein
PIP2 (Phosphatidylinositol 4,5-bisphosphate)Lipid
PIP3 (Phosphatidylinositol 3,4,5-trisphosphate)Lipid
RAFProtein
RASProtein
Reactive Oxygen Species (ROS)Molecule
SOS (Son of Sevenless)Protein
STAT3 (Signal Transducer and Activator of Transcription 3)Protein
STAT5 (Signal Transducer and Activator of Transcription 5)Protein

Altered Cell Adhesion

The expression of the BCR-ABL fusion protein profoundly disrupts the normal regulation of cell adhesion, a critical process for hematopoietic cell localization, proliferation, and survival. This alteration contributes significantly to the pathophysiology of chronic myeloid leukemia (CML) by allowing leukemic cells to detach from the bone marrow stroma and circulate in the periphery.

Expression of BCR-ABL in hematopoietic progenitors leads to complex and context-dependent changes in their adhesive properties. Studies have shown that CML progenitors exhibit decreased adhesion to bone marrow stromal layers and fibronectin, while paradoxically showing increased adhesion to other extracellular matrix (ECM) components like laminin (B1169045) and collagen type IV. nih.gov The fusion protein enhances the function of VLA-4 and VLA-5 integrins, leading to increased binding to VCAM-1 and fibronectin, respectively. nih.govmerckmillipore.com This stimulation of integrin function is directly correlated with the tyrosine kinase activity of BCR-ABL. nih.gov In contrast, some research indicates that BCR-ABL can also increase adhesion strength to fibronectin in a manner that is independent of its kinase activity. nih.gov

The mechanism behind these changes involves the constitutive phosphorylation of numerous focal adhesion proteins. nih.gov BCR-ABL's hyperactive kinase domain targets key components of the cell's adhesion machinery, including focal adhesion kinase (FAK), paxillin (B1203293), vinculin, talin, and tensin. nih.govresearchgate.net This persistent phosphorylation disrupts the normal, transient signaling that occurs upon integrin engagement with the ECM. nih.gov For instance, BCR-ABL induces a constitutive association between the adaptor protein CRKL and both paxillin and p130Cas. nih.gov Furthermore, BCR-ABL disrupts the SDF-1α-mediated adhesive responses through the β2 integrin LFA-1, altering the normal trafficking and retention of progenitor cells within the bone marrow microenvironment. nih.gov This leads to an altered relationship between leukemic cells and the supportive stromal microenvironment. nih.gov

Adhesion Molecule/SubstrateEffect of BCR-ABL ExpressionAssociated ProteinsReference
FibronectinDecreased or Increased AdhesionVLA-5, β1-integrin nih.govnih.govnih.govresearchgate.net
Stromal CellsDecreased Adhesionβ1-integrin nih.govresearchgate.net
LamininIncreased AdhesionNot specified nih.gov
Collagen Type IVIncreased AdhesionNot specified nih.gov
VCAM-1Increased AdhesionVLA-4 nih.gov
ICAM-1Altered Adhesive Response (via LFA-1)LFA-1, CXCR4 nih.gov

Protein-Protein Interactions and Adaptor Molecules

The oncogenic activity of the BCR-ABL protein is driven by its constitutively active tyrosine kinase domain, which leads to the phosphorylation of a multitude of downstream substrates. This activity facilitates the assembly of large multi-protein signaling complexes by creating docking sites for proteins containing Src Homology 2 (SH2) domains. These interactions are central to the activation of aberrant signaling pathways that control cell proliferation, survival, and adhesion.

The BCR-ABL kinase directly phosphorylates itself (autophosphorylation), which creates binding sites for various adaptor proteins, initiating downstream signaling cascades. skeenapublishers.com Beyond autophosphorylation, BCR-ABL targets a wide array of cellular proteins, acting as a central hub in a complex signaling network. These substrates can be broadly categorized as direct, where BCR-ABL directly phosphorylates the target protein, or indirect, where phosphorylation is mediated by another kinase that is itself activated by BCR-ABL.

Key direct substrates include proteins involved in cell adhesion and cytoskeletal organization, such as paxillin, focal adhesion kinase (FAK), vinculin, and talin. nih.gov Adaptor proteins are also prominent targets; CRKL, c-CBL, and Gab2 are all tyrosine phosphorylated following BCR-ABL expression. nih.govnih.govnih.gov This phosphorylation often creates new binding sites on the substrate, propagating the signal. For example, phosphorylation of c-CBL allows it to interact with other signaling molecules. nih.gov Similarly, the p85α regulatory subunit of Phosphatidylinositol 3-Kinase (PI3K) can be a direct substrate, an interaction mediated by the p85α cSH2 domain that is dependent on BCR-ABL's kinase activity. nih.gov However, p85α also interacts indirectly with the BCR-ABL protein network. nih.govnih.gov

SubstrateType of InteractionFunction/PathwayReference
BCR-ABL (Autophosphorylation)DirectCreates docking sites for SH2-containing proteins skeenapublishers.com
PaxillinDirectFocal Adhesion, Cytoskeleton nih.gov
Focal Adhesion Kinase (FAK)DirectFocal Adhesion, Integrin Signaling nih.gov
CRKLDirectAdaptor Protein, Cytoskeletal Organization nih.govnih.gov
c-CBLDirectAdaptor Protein, Ubiquitin Ligase nih.gov
Gab2DirectScaffolding Adaptor, PI3K/Akt & Ras/Erk pathways nih.gov
p85α (PI3K)Direct & IndirectPI3K/Akt Signaling nih.govnih.gov
ShcIndirectAdaptor Protein, Ras Pathway nih.gov

BCR-ABL orchestrates its oncogenic signaling by physically interacting with a specific set of adaptor and effector proteins. These interactions are crucial for activating pathways like the Ras/MAPK and PI3K/Akt cascades.

GRB2 (Growth factor receptor-bound protein 2): This adaptor protein is a critical link between BCR-ABL and the Ras pathway. academicjournals.org The autophosphorylation of tyrosine 177 (Y177) in the BCR portion of the fusion protein creates a high-affinity docking site for the SH2 domain of GRB2. skeenapublishers.comnih.govescholarship.org This binding is essential for recruiting the GRB2-SOS1 complex to BCR-ABL, which in turn activates Ras. nih.govnih.gov Disrupting the BCR-ABL/GRB2 interaction significantly impairs Ras activation and the transforming ability of BCR-ABL. nih.govnih.gov

CRKL (Crk-like protein): CRKL is a major substrate of BCR-ABL and is constitutively phosphorylated in CML cells. nih.gov It binds directly to BCR-ABL and also forms complexes with other tyrosine-phosphorylated proteins, such as c-CBL and p130Cas. nih.govnih.gov The ability of CRKL to mediate a complex between BCR-ABL and c-CBL highlights its role as a crucial adaptor in the fusion protein's network. nih.gov

GAB2 (GRB2-associated-binding protein 2): Gab2 is a scaffolding adaptor protein that is recruited to BCR-ABL via a GRB2/Gab2 complex that binds to the phosphorylated Y177 residue. nih.govacademicjournals.org Once part of the complex, Gab2 becomes tyrosine phosphorylated, creating binding sites for the p85 subunit of PI3K and the phosphatase Shp2. nih.gov This recruitment is a key event for the activation of both the PI3K/Akt and Ras/Erk pathways. nih.gov

SOS1 (Son of Sevenless 1): SOS1 is a guanine nucleotide exchange factor (GEF) for Ras. It is recruited to the BCR-ABL complex through its association with GRB2. skeenapublishers.comacademicjournals.orgnih.gov This localization brings SOS1 into proximity with membrane-bound Ras, allowing it to catalyze the exchange of GDP for GTP, thereby activating Ras and the downstream MAPK pathway. skeenapublishers.com Recent studies have identified SOS1 as a critical requirement for the development of BCR-ABL-driven CML. nih.govexlibrisgroup.com

SHIP2 (SH2-containing inositol (B14025) 5'-phosphatase 2): Also known as INPPL1, SHIP2 has been identified as a core component of the endogenous BCR-ABL protein complex. nih.govresearchgate.net As a 5-inositol phosphatase, it contributes an enzymatic activity to the complex that can modulate phosphoinositide signaling pathways, although its precise role within the complex requires further study. nih.gov

c-CBL: The proto-oncogene c-CBL interacts with BCR-ABL both directly and indirectly. A direct binding site for tyrosine-phosphorylated c-CBL exists on the SH2 domain of BCR-ABL. nih.gov However, c-CBL also forms a complex with BCR-ABL indirectly, mediated by the adaptor protein CRKL. nih.gov The interaction is largely dependent on BCR-ABL kinase activity and is abrogated by mutations that prevent GRB2 binding. researchgate.net

p85α: The p85α regulatory subunit of PI3K is essential for BCR-ABL-mediated leukemogenesis. nih.govucsf.edu It engages with the BCR-ABL network through multiple domains. nih.gov A direct, kinase-dependent interaction occurs via the cSH2 domain of p85α binding to a phosphotyrosine on BCR-ABL. nih.gov Indirect interactions are also critical, and mutations in the SH3 and SH2 domains of p85α disrupt its association with the larger BCR-ABL protein network, which includes other adaptors like Shc and Gab2. nih.gov This interaction leads to the activation of the p110 catalytic subunit and the downstream Akt pathway. skeenapublishers.comnih.gov

STS1 (Suppressor of T-cell signaling 1): STS1 (also known as TULA-2) is a protein tyrosine phosphatase that has been identified as a core interactor within the BCR-ABL protein complex. nih.gov Its presence introduces a phosphatase activity into a complex dominated by BCR-ABL's kinase activity, suggesting a complex regulatory interplay may exist within the core signaling machinery. nih.gov

Interacting ProteinBCR-ABL Binding Site/MechanismDownstream Effect/PathwayReference
GRB2Binds to phosphorylated Tyrosine 177 (pY177) via its SH2 domain.Recruits SOS1 to activate the Ras/MAPK pathway. skeenapublishers.comnih.govnih.govnih.gov
CRKLDirect binding; is also a major phosphorylation substrate.Mediates complex formation with other proteins like c-CBL. nih.govnih.gov
GAB2Recruited via a GRB2/Gab2 complex to pY177.Activates PI3K/Akt and Ras/Erk pathways. nih.govnih.govacademicjournals.org
SOS1Recruited via GRB2.Guanine nucleotide exchange factor (GEF) for Ras activation. nih.govnih.govnih.gov
SHIP2 (INPPL1)Identified as a core component of the BCR-ABL complex.Modulates phosphoinositide signaling. nih.govresearchgate.net
c-CBLDirect binding to BCR-ABL SH2 domain; indirect via CRKL.Part of the multi-protein signaling complex. nih.govresearchgate.net
p85αDirect binding to phosphotyrosine via cSH2 domain; indirect via other adaptors.Activates PI3K/Akt pathway. nih.govnih.govresearchgate.net
STS1Identified as a core component of the BCR-ABL complex.Introduces tyrosine phosphatase activity into the complex. nih.gov

Molecular Mechanisms of Disease Pathogenesis Mediated by Bcr Abl B3a2

Role in Hematopoietic Cell Transformation

The transformation of hematopoietic cells by the BCR-ABL oncoprotein is a complex process involving the activation of multiple signaling pathways that are crucial for cell growth and survival. embopress.org A key pathway activated by BCR-ABL is the Phosphatidylinositol 3-kinase (PI-3k)/Akt pathway. embopress.org This activation is essential for BCR-ABL-mediated leukemogenesis. embopress.org The oncoprotein's SH2 domain is required for this activation, which in turn stimulates downstream effectors like Akt kinase, a protein with oncogenic potential. embopress.org

The constitutive kinase activity of BCR-ABL leads to the dysregulation of several key survival pathways, including the RAS, RAF, JUN, and MYC pathways. nih.gov This sustained signaling allows hematopoietic cells to bypass normal regulatory checkpoints, leading to growth factor-independent proliferation and survival. embopress.org Furthermore, BCR-ABL expressing megakaryocytes can induce senescence and express TGF-β1, which helps maintain the CML leukemic stem cell (LSC) population. nih.gov The transformation process effectively renders hematopoietic progenitor cells independent of the normal cytokine signaling required for their growth and differentiation. embopress.org

Contribution to Genomic Instability

A critical aspect of CML pathogenesis and progression is the genomic instability induced by the BCR-ABL kinase. nih.gov The fusion protein promotes the accumulation of DNA double-strand breaks (DSBs) through mechanisms such as the increased production of reactive oxygen species (ROS). nih.govnih.gov While normal cells would undergo apoptosis or repair this damage, BCR-ABL expressing cells have a compromised DNA damage response. nih.gov

BCR-ABL kinase impairs the fidelity of DNA repair mechanisms. nih.gov It stimulates unfaithful repair pathways, including homologous recombination repair (HRR), nonhomologous end-joining (NHEJ), and single-strand annealing (SSA). nih.gov The oncoprotein has been shown to enhance the expression and stimulate the activity of WRN, a protein involved in processing DSB ends during repair. nih.gov This stimulation of WRN by BCR-ABL modulates the efficiency and fidelity of these major DSB repair mechanisms. nih.gov This not only protects the leukemic cells from apoptosis but also facilitates the accumulation of genetic mutations and chromosomal aberrations, contributing to a "mutator phenotype". nih.govnih.gov This ongoing genomic instability is a driving force behind disease progression to the more advanced blast crisis phase and the development of resistance to tyrosine kinase inhibitors. researchgate.netresearchgate.net

Differential Molecular Characteristics Associated with b3a2

The specific breakpoint in the BCR gene, leading to either the b3a2 or b2a2 transcript, results in p210 BCR-ABL proteins that differ by 25 amino acids. nih.gov While both are oncogenic, research suggests these subtle molecular differences may influence the disease phenotype.

Several studies have investigated the correlation between the type of BCR-ABL transcript and the hematological characteristics of CML patients at diagnosis, though findings have sometimes been contradictory. nih.gov However, a significant association has been reported between the b3a2 transcript and platelet counts. nih.govnih.gov

One study involving 98 untreated chronic phase CML patients found that individuals with the b3a2 transcript had significantly higher platelet counts compared to those with the b2a2 transcript. nih.govnih.gov This difference was particularly pronounced in a subgroup of patients who also exhibited overexpression of the MDR1 gene. nih.govnih.gov In this specific MDR1-overexpressing group, b3a2 positive patients not only had higher platelet counts but also lower white blood cell counts compared to their b2a2 positive counterparts. nih.govnih.gov These findings suggest that the b3a2 variant may have a greater influence on thrombopoiesis. nih.gov

Data sourced from a study on 98 untreated chronic phase CML patients. nih.govnih.gov

The fusion of BCR exon 3 to ABL exon 2 creates a unique amino acid sequence at the b3a2 junction, which is not present in normal cells. This makes the junctional region a tumor-specific antigen and a promising target for immunotherapy. nih.govpagepress.org

Research has demonstrated that peptides derived from this b3a2 breakpoint can be immunogenic. nih.gov Specifically, 9-mer peptides from the b3a2 fusion region have been shown to bind with high affinity to certain Human Leukocyte Antigen (HLA) class I molecules, notably HLA-A3, HLA-A11, and HLA-B8. pagepress.orgnih.gov Studies have confirmed that CML cells can endogenously process the BCR-ABL protein and present these junctional peptides on their surface via HLA molecules. pagepress.orgnih.gov This presentation can stimulate specific cytotoxic T-lymphocyte (CTL) responses. nih.gov The ability to generate specific human cellular immunity against these oncogene-derived peptides highlights their potential for use in therapeutic strategies, such as peptide vaccines, aimed at eliciting an anti-leukemic immune response. nih.govnih.govcancer.gov

Advanced Research Methodologies for Studying Bcr Abl B3a2

Molecular Detection and Characterization Techniques

A variety of molecular methods are employed to detect and characterize the BCR-ABL1 b3a2 fusion transcript. These techniques offer different levels of sensitivity and specificity, making them suitable for different clinical and research applications, from initial diagnosis to monitoring minimal residual disease.

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) Variants

Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) is a cornerstone for the detection of the BCR-ABL1 fusion transcript as it identifies the specific mRNA sequence created by the translocation. Different variations of RT-PCR have been developed to suit various research and diagnostic needs.

Qualitative RT-PCR: This is often the initial step in diagnosis. It provides a "yes" or "no" answer regarding the presence of the BCR-ABL1 transcript. researchgate.net The method is foundational for confirming the molecular basis of CML. nih.gov

Quantitative Real-Time RT-PCR (qRT-PCR): This is the gold standard for monitoring CML patients during therapy. nih.gov qRT-PCR can precisely measure the amount of b3a2 transcript relative to a stable reference gene, allowing for the sensitive tracking of minimal residual disease. scispace.comnih.gov This high sensitivity can detect one BCR-ABL-positive cell in a background of one million negative cells. nih.gov The results are often reported on an International Scale (IS) to standardize measurements across different laboratories. nih.gov

Multiplex RT-PCR: This efficient method uses multiple primer sets in a single reaction to detect several different BCR-ABL1 transcripts simultaneously (e.g., b3a2, b2a2, and e1a2). nih.govijsr.net It is a rapid and practical approach for screening and identifying the specific transcript type at diagnosis. researchgate.netelsevierpure.com

Nested RT-PCR: To enhance sensitivity and specificity, a nested PCR can be performed. This technique involves a second round of PCR using a new set of primers internal to the first-round product. It is often used to confirm positive or negative results from other assays. nih.govnih.gov

PCR VariantPrimary ApplicationKey FeatureReference
Qualitative RT-PCRInitial DiagnosisDetects presence or absence of the b3a2 transcript. researchgate.netnih.gov
Quantitative Real-Time RT-PCR (qRT-PCR)Monitoring Minimal Residual Disease (MRD)Measures the quantity of b3a2 transcript levels over time. nih.govscispace.comnih.gov
Multiplex RT-PCRRapid Screening/TypingDetects multiple transcript variants (b3a2, b2a2, etc.) in one test. nih.govijsr.netresearchgate.net
Nested RT-PCRConfirmation/High SensitivityIncreases specificity and sensitivity with a second round of amplification. nih.govnih.gov

Fluorescence In Situ Hybridization (FISH) Applications

Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique that uses fluorescently labeled DNA probes to visualize the BCR-ABL1 gene fusion directly on chromosomes. Dual-color, dual-fusion probes are typically used, where the BCR gene on chromosome 22 is labeled with one color (e.g., green) and the ABL1 gene on chromosome 9 with another (e.g., orange). researchgate.net In a cell with the translocation, the probes will colocalize, producing a fusion signal (e.g., yellow).

FISH is invaluable for:

Confirming Diagnosis: It provides a visual confirmation of the t(9;22) translocation and can establish the percentage of leukemic cells at diagnosis. researchgate.net

Detecting Cryptic Translocations: In some CML cases, the Philadelphia chromosome is not visible by standard karyotyping ("masked Ph"). FISH can effectively identify the underlying BCR-ABL1 fusion in these instances. nih.gov

Use in Interphase Nuclei: A major advantage of FISH is its applicability to non-dividing (interphase) cells, which circumvents the need for cell culture to obtain metaphase chromosomes, making it a robust and often faster alternative to classical cytogenetics. nih.gov

Gene Sequencing and Transcript Variant Identification

Gene sequencing provides the highest resolution for analyzing the BCR-ABL1 fusion gene.

Sanger Sequencing: This method is the gold standard for identifying the precise nucleotide sequence at the fusion junction, definitively confirming the b3a2 (e14a2) variant. nih.gov More critically, it is used to detect point mutations within the ABL1 kinase domain. These mutations are a major cause of resistance to tyrosine kinase inhibitor (TKI) therapy, and their identification is crucial for guiding treatment decisions. nih.govyoutube.com

Next-Generation Sequencing (NGS): Newer NGS technologies offer even greater sensitivity than Sanger sequencing for detecting low-level mutations. While more labor-intensive, NGS is being explored for its potential to identify emerging resistant clones earlier in the course of treatment. youtube.com

In Vitro Cellular Models

To study the function of the p210(b3a2) oncoprotein and test potential therapies, researchers rely on established cell line models. These models provide a renewable source of cells that harbor the specific genetic abnormality.

Chronic Myeloid Leukemia Cell Lines

Several human CML cell lines have been established from patients in blast crisis. These lines are indispensable for in vitro research.

K562: Derived from a CML patient in blast crisis, the K562 cell line is one of the most widely used models. It is well-characterized to express the p210 BCR-ABL1 protein with the b3a2 transcript. nih.govresearchgate.net

LAMA-84 and KCL-22: These are other important CML cell lines used to investigate disease mechanisms and drug responses. nih.gov

BV-173: This cell line expresses the b2a2 variant of BCR-ABL1 and is often used in comparative studies alongside b3a2-expressing cells like K562 to investigate potential biological differences between the two major p210 isoforms. researchgate.net

Cell LineOriginBCR-ABL Transcript ExpressedCommon UseReference
K562Human CML (Blast Crisis)b3a2 (e14a2)Standard model for p210(b3a2) research. nih.govresearchgate.net
KCL-22Human CML (Blast Crisis)b2a2 (e13a2)Model for CML biology and TKI response studies. nih.gov
LAMA-84Human CML (Blast Crisis)b3a2 (e14a2)Model for studying TKI resistance and CML progression. nih.gov
BV-173Human B-cell Precursor Leukemiab2a2 (e13a2)Comparative control for b3a2-expressing cells. researchgate.net

Use of Murine Myeloid Cell Lines (e.g., 32D Cells)

To study the transforming properties of the b3a2 fusion protein in a controlled system, researchers often use non-leukemic, factor-dependent murine myeloid cell lines.

The 32Dcl3 cell line is a murine myeloid precursor line that is dependent on the cytokine Interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express the BCR-ABL1 b3a2 protein, they become independent of IL-3 and acquire tumorigenic properties. nih.gov This model is highly valuable for studying the specific signaling pathways activated by the b3a2 oncoprotein and for investigating how it blocks normal myeloid differentiation. nih.govnih.gov This provides a powerful tool for dissecting CML disease progression. nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for understanding the pathophysiology of BCR-ABL-driven diseases and for the preclinical assessment of novel therapies. nih.gov These models provide critical insights into the molecular mechanisms of leukemogenesis within a complex, whole-organism context. eurekaselect.com

Murine Models of BCR-ABL Driven Leukemogenesis (e.g., NOD/scid mice, Transgenic models)

Several murine models have been developed to study chronic myeloid leukemia (CML). nih.goveurekaselect.com The primary approaches include transplanting human CML cells into immunodeficient mice and creating transgenic mice that express the BCR-ABL oncoprotein. eurekaselect.com

Xenograft Models (NOD/scid mice): Non-obese diabetic/severe combined immunodeficient (NOD/scid) mice are a key tool for studying human leukemia. These mice lack mature T and B lymphocytes, which allows for the engraftment of human hematopoietic cells, including primary CML patient cells. This approach allows researchers to study the behavior of human cancer cells in a living system.

Transgenic and Retroviral Models: Transgenic models involve the direct integration of the BCR-ABL gene into the mouse genome. nih.goveurekaselect.com One common and highly valuable method is the retroviral transduction of bone marrow cells. eurekaselect.com In this technique, murine hematopoietic stem cells are modified with a retrovirus carrying the BCR-ABL gene and then transplanted into lethally irradiated recipient mice. nih.gov These mice subsequently develop a CML-like myeloproliferative disease. nih.gov

More advanced transgenic models utilize inducible expression systems, such as the tetracycline-responsive (tet-off/tet-on) system. nih.gov In one such model, the expression of p210 BCR-ABL was targeted to stem and progenitor cells. nih.gov Inducing the expression of the oncoprotein led to the development of a CML-like disease, and turning off the expression resulted in the reversal of the disease phenotype, demonstrating the continued dependence on BCR-ABL for disease maintenance. nih.gov

Murine Model TypeDescriptionKey Features in BCR-ABL Research
Xenograft (NOD/scid) Immunodeficient mice are engrafted with primary human CML cells. eurekaselect.comAllows for the study of human leukemic cells in an in vivo environment.
Retroviral Transduction Murine bone marrow cells are transduced with a BCR-ABL-carrying retrovirus and transplanted into recipient mice. nih.govHas provided the most valuable knowledge regarding CML pathophysiology; effectively induces a CML-like disease. eurekaselect.com
Inducible Transgenic BCR-ABL expression is controlled by an inducible promoter system (e.g., tet-off), often targeted to hematopoietic stem cells. nih.govEnables the study of disease initiation, progression, and oncogene dependence by allowing controlled activation and deactivation of BCR-ABL expression. nih.govnih.gov

Utility in Studying b3a2 Transcript Pathogenicity

In vivo animal models are crucial for dissecting the specific pathogenic roles of different BCR-ABL fusion transcripts, such as the b3a2 variant (p210). By introducing the specific b3a2 transcript into these murine systems, researchers can directly evaluate its capacity to initiate and drive leukemogenesis. In vivo experiments have demonstrated that various BCR-ABL translocation products, including the p210 isoform, are capable of transforming bone marrow cells and causing a CML-like disease in recipient mice. e-century.us

Computational and Structural Biology Approaches

Computational biology offers powerful tools for investigating protein structure and function, which is particularly useful for large and complex proteins like the BCR-ABL b3a2 isoform. youtube.com These in silico methods complement experimental approaches and can guide new research hypotheses.

In Silico Protein Modeling and Structure Prediction (e.g., Psipred, ExPASy servers)

In silico modeling can be used to predict the structural elements of BCR-ABL oncoprotein isoforms, including b2a2 and b3a2. nih.gov These two p210 isoforms differ by only 25 amino acids, yet computational analyses reveal significant structural distinctions. nih.gov

Psipred and servers hosted on the ExPASy portal are among the tools used for this purpose. nih.gov Psipred is a highly accurate method for predicting protein secondary structure (e.g., alpha-helices and beta-strands) from the amino acid sequence. The ExPASy server provides access to various tools, including homology modeling programs that can generate a three-dimensional structure of a protein. nih.gov

A comparative in silico analysis of the b2a2 and b3a2 isoforms using these tools found differences in their secondary structures. nih.gov Specifically, the presence of the 25 extra amino acids in the b3a2 isoform results in structural differences in five α-helices and nine β-strands. nih.gov These variations are located within critical functional domains, including the SH3, SH2, SH1 (kinase), and DNA-binding domains. nih.gov Such structural differences may influence the signaling pathways activated by each isoform, potentially affecting disease progression and cellular response. nih.gov

Computational Tool/ServerFunctionApplication to BCR-ABL (b3a2)
Psipred Predicts the secondary structure (alpha-helices, beta-strands) of a protein from its amino acid sequence. nih.govUsed to identify the local structural elements of the b3a2 protein isoform. nih.gov
ExPASy Servers A portal providing access to a wide range of protein analysis tools, including homology modeling. nih.govEmployed to conduct comparative structural analysis and modeling of BCR-ABL isoforms. nih.gov

Mechanisms of Molecular Resistance and Adaptation in Bcr Abl B3a2 Expressing Cells

BCR-ABL Kinase-Dependent Resistance Mechanisms

Kinase-dependent resistance mechanisms are those that directly involve the BCR-ABL protein, either through genetic changes that prevent TKI binding or through increased levels of the oncoprotein, which overwhelms the inhibitory capacity of the drug. These are the most frequently observed mechanisms of acquired resistance. nih.gov

Tyrosine Kinase Domain Point Mutations

The most common mechanism of acquired resistance to TKIs involves point mutations within the tyrosine kinase domain (TKD) of the ABL1 gene segment. nih.govnih.gov These mutations can interfere with TKI binding by altering the conformation of the ATP-binding site or by directly impeding contact between the inhibitor and the kinase. nih.gov This interference restores the kinase activity of the BCR-ABL protein even in the presence of the TKI, leading to the reactivation of downstream oncogenic signaling pathways. youtube.comyoutube.com

Over 100 different point mutations have been identified in the BCR-ABL kinase domain. nih.gov Some of the most frequently detected mutations include T315I, E255K, Y253H, and M351T. nih.gov The T315I mutation, in particular, confers resistance to most first and second-generation TKIs because the bulky isoleucine residue prevents the binding of these inhibitors. youtube.com Studies have shown that the frequency and type of mutations can vary, and their presence is a significant factor in treatment failure. youtube.com While many mutations are common across different BCR-ABL transcripts, specific studies analyzing cohorts with the b3a2 variant have helped to characterize the mutational landscape in this patient subgroup. For instance, one study identified four novel missense mutations—p.(Leu301Ile), p.(Tyr320His), p.(Glu373Asp), and p.(Phe486Ser)—in CML patients, some of whom carried the b3a2 transcript. nih.gov

Table 1: Common BCR-ABL Kinase Domain Mutations Associated with TKI Resistance

Mutation Location in Kinase Domain Mechanism of Resistance
T315I Gatekeeper residue Steric hindrance preventing binding of most TKIs. youtube.com
E255K/V P-loop Alters the conformation of the P-loop, affecting TKI binding. nih.govnih.gov
Y253H/F P-loop Affects the conformation of the P-loop, impairing drug interaction. nih.gov
M351T Catalytic domain Reduces the affinity for imatinib (B729) by altering hydrophobic interactions. nih.gov

BCR-ABL Gene Amplification and Protein Overexpression

Another significant kinase-dependent resistance mechanism is the amplification of the BCR-ABL fusion gene. youtube.com This amplification leads to an increased number of gene copies per cell, resulting in the overexpression of BCR-ABL mRNA transcripts and, consequently, higher levels of the p210 BCR-ABL protein. youtube.com The elevated concentration of the oncoprotein can titrate out the TKI, meaning the standard dose of the drug is no longer sufficient to inhibit the total amount of kinase activity in the cell.

This mechanism effectively raises the threshold for inhibition, rendering the therapy ineffective. youtube.com Gene amplification is often observed in patients with advanced stages of CML and can be detected through techniques like fluorescence in situ hybridization (FISH), which can reveal an increased number of fusion signals within the cell nucleus. youtube.com Studies have documented cases where genomic amplification of BCR-ABL directly correlated with a surge in transcript levels and subsequent resistance to imatinib. youtube.com This overexpression provides a selective advantage to the leukemic cells, potentially facilitating the acquisition of further resistance mechanisms, such as kinase domain mutations.

BCR-ABL Kinase-Independent Resistance Mechanisms

In a substantial number of cases, TKI resistance occurs without any detectable mutations in the kinase domain or gene amplification. nih.gov This form of resistance, often termed primary resistance, involves mechanisms that bypass the need for BCR-ABL kinase activity to drive cell survival and proliferation.

Reactivation of Downstream Signaling Pathways

Leukemic cells can develop resistance by activating signaling pathways downstream of BCR-ABL, making them independent of the oncoprotein for their growth and survival signals. nih.gov The BCR-ABL protein normally activates a network of pathways, including the JAK/STAT, RAS/MEK/ERK (MAPK), and PI3K/AKT pathways, which are crucial for cell proliferation and the inhibition of apoptosis. nih.govyoutube.com

In the setting of kinase-independent resistance, these pathways can be reactivated through alternative mechanisms, even when BCR-ABL is effectively inhibited by a TKI. nih.gov For example, studies have shown that BCR-ABL-independent activation of STAT3 can serve as a critical survival pathway in TKI-resistant cells. nih.gov Similarly, the Src family kinases (SFKs), such as Lyn and Hck, can become activated and take over the signaling functions previously driven by BCR-ABL, thereby sustaining the leukemic phenotype. The PI3K/AKT/mTOR pathway is another critical axis that, when constitutively activated, can confer TKI resistance by promoting survival and blocking apoptosis. plos.org

Table 2: Key Downstream Signaling Pathways in Kinase-Independent Resistance

Pathway Key Proteins Function in Resistance
JAK/STAT JAK2, STAT3, STAT5 Sustains cell growth and survival through cytokine signaling, bypassing BCR-ABL inhibition. nih.gov
RAS/MEK/ERK (MAPK) RAS, RAF, MEK, ERK Promotes cell proliferation and inhibits apoptosis. nih.govyoutube.com
PI3K/AKT/mTOR PI3K, AKT, mTOR Confers resistance to apoptosis and supports cell survival. nih.govplos.org
Src Family Kinases Lyn, Hck Can substitute for BCR-ABL in activating downstream proliferative and anti-apoptotic signals. nih.gov

Role of Drug Efflux/Influx Transporters

The intracellular concentration of TKIs is a critical determinant of their efficacy. This concentration is regulated by a balance between drug influx (entry into the cell) and efflux (expulsion from the cell), which is controlled by membrane transport proteins. medchemexpress.com

A well-established mechanism of kinase-independent resistance is the overexpression of ATP-binding cassette (ABC) family drug efflux transporters. nih.gov These transporters act as molecular pumps, actively removing TKIs from the leukemic cells and thus reducing the intracellular drug concentration below the therapeutic threshold. The most implicated transporters in TKI resistance are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). nih.gov Imatinib, nilotinib, and dasatinib (B193332) are all known substrates of these efflux pumps.

Conversely, reduced activity of drug influx transporters can also lead to resistance. The human organic cation transporter 1 (hOCT1), encoded by the SLC22A1 gene, is the primary transporter responsible for the uptake of imatinib into CML cells. youtube.com Low expression or reduced function of hOCT1 results in decreased intracellular accumulation of the drug, which has been associated with poorer responses to imatinib therapy.

Post-Translational Modifications and Protein Stability

The stability, localization, and activity of the BCR-ABL protein are regulated by various post-translational modifications (PTMs). researchgate.netpnas.org Alterations in these PTM pathways can contribute to TKI resistance by affecting the oncoprotein's half-life or its interaction with other cellular components.

Ubiquitination: The ubiquitin-proteasome system is a major pathway for protein degradation. The BCR-ABL protein can be targeted for ubiquitination and subsequent degradation. The E3 ligase c-CBL has been shown to mediate this process. pnas.org Strategies that enhance the ubiquitination of BCR-ABL, such as the development of Proteolysis-Targeting Chimeras (PROTACs), are being explored to overcome resistance by promoting the complete degradation of the oncoprotein, including mutated forms. nih.gov

Neddylation: Neddylation is a PTM that involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins. Recent studies have identified the ABL1 kinase domain as a substrate for neddylation, a process involving the NEDD8 E3 ligase RAPSYN. researchgate.netnih.gov The neddylation status of BCR-ABL appears to influence TKI sensitivity. researchgate.netnih.gov Interestingly, unlike in many solid tumors, inhibitors of neddylation have been found to counteract the cytotoxic effects of TKIs in CML cells, while neddylation agonists may enhance TKI efficacy. researchgate.netnih.gov This suggests a complex regulatory role for neddylation in mediating drug response.

Separase Activity: Separase is a cysteine endopeptidase primarily known for its role in separating sister chromatids during mitosis. nih.govembopress.org Aberrant separase activity is linked to genomic instability and aneuploidy. nih.gov Research has specifically linked the b3a2 BCR-ABL transcript to altered separase regulation. nih.govplos.org In b3a2-expressing cell lines, treatment with imatinib leads to a decrease in Separase protein levels but a paradoxical and significant increase in its proteolytic activity. nih.govplos.org This hyperactivity is not observed in b2a2 cells. nih.govplos.org It is hypothesized that this enhanced separase activity in b3a2 cells could promote genomic instability and clonal evolution, contributing to a higher risk of disease progression and the development of resistance. nih.govplos.orgresearchgate.net

Epigenetic Modifications (e.g., Promoter Methylation)

Epigenetic reprogramming is a hallmark of cancer development and progression, and it plays a crucial role in the adaptive landscape of CML cells. nih.gov These modifications, which alter gene expression without changing the DNA sequence, can contribute to TKI resistance. One such mechanism is the aberrant methylation of gene promoters.

In CML, methylation of the ABL1 gene's alternative downstream promoter (Pa), which is typically retained in the BCR-ABL fusion gene, has been observed. aacrjournals.orgnih.gov Studies have shown that the ABL Pa promoter is methylated in 20-60% of copies in bone marrow samples from CML patients at diagnosis, a feature not seen in normal bone marrow. aacrjournals.orgnih.gov This methylation is considered an early event in the disease's development, present in hematopoietic precursor cells. aacrjournals.orgnih.gov

While promoter methylation is often associated with gene silencing, its precise role in BCR-ABL expression and resistance is complex. aacrjournals.org It has been proposed that methylating the ABL promoter could repress the expression of the normal ABL allele, potentially favoring the transcription of the leukemic BCR-ABL gene. aacrjournals.org However, research has also found that ABL Pa methylation can exist independently of detectable BCR-ABL transcripts in a subset of CML-derived cells, suggesting its role is not solely to modulate oncogene expression. aacrjournals.orgnih.gov Instead, this methylation might be indicative of a broader, cancer-associated hypermethylation profile throughout the genome, leading to the silencing of tumor suppressor genes that would otherwise impede leukemic cell survival and contribute to a resistant phenotype. aacrjournals.orgnih.gov As CML progresses to a more advanced blast crisis stage, increased DNA methylation becomes a more prominent feature, correlating with the silencing of genes involved in cellular differentiation and the acquisition of drug resistance. youtube.com

Cellular Adaptive Responses

Leukemic cells can activate intrinsic cellular pathways to adapt to the stress induced by TKI therapy. These responses, including autophagy and proteasome activity, as well as the regulatory influence of microRNAs, are critical for cell survival and contribute significantly to therapeutic resistance.

Autophagy: Autophagy is a cellular recycling process that degrades damaged organelles and protein aggregates to maintain homeostasis. In cancer, it has a dual role, but in the context of TKI-treated CML, it functions primarily as a pro-survival and resistance mechanism. nih.gov While the BCR-ABL oncoprotein itself can suppress autophagy to foster leukemic cell survival, treatment with TKIs induces a rapid switch, triggering autophagy as a protective response to the drug-induced stress. nih.govnih.gov

This induced autophagy provides cytoprotective benefits, allowing CML cells to become metabolically dormant and survive conditions of nutrient and growth factor deprivation caused by TKI therapy. nih.govnih.gov This process reduces the effectiveness of apoptosis (programmed cell death) and contributes directly to TKI resistance. nih.gov Studies have demonstrated that both first-generation (imatinib) and later-generation TKIs induce this autophagic response. nih.gov Consequently, inhibiting autophagy has emerged as a promising therapeutic strategy. Pharmacological inhibition of autophagy with agents like chloroquine (B1663885) (CQ) or hydroxychloroquine (B89500) (HCQ) has been shown to enhance the anti-cancer activity of TKIs, sensitizing resistant CML cells, including primitive stem cells, to treatment. nih.govelsevierpure.com

Proteasome Pathway: The ubiquitin-proteasome system (UPS) is another critical pathway involved in protein degradation and cellular regulation that can be co-opted to promote TKI resistance. BCR-ABL-independent resistance is a feature of CML leukemic stem cells (LSCs), which serve as a reservoir for disease recurrence. springernature.com Research into the transcriptional drivers of this resistance has implicated the activation of the nuclear factor-kappa B (NF-kappaB) signaling pathway. springernature.com

The UPS plays a key role in activating NF-kappaB signaling. In TKI-resistant CML cells, an upregulation of specific non-ATPase subunits of the proteasome, namely PSMD1 (Proteasome 26S Subunit, Non-ATPase 1) and PSMD3 (Proteasome 26S Subunit, Non-ATPase 3), has been identified. springernature.com This increase in proteasome components is linked to the sustained NF-kappaB activity that drives the expression of pro-survival genes, thereby contributing to the resistant phenotype in the absence of explanatory BCR-ABL kinase domain mutations. springernature.com

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by degrading target messenger RNA (mRNA) or inhibiting its translation. nih.govnih.gov Aberrant miRNA expression is a common feature in CML and plays a significant role in both the pathogenesis of the disease and the development of TKI resistance. nih.govnih.govresearchgate.net These tiny regulators can function as either oncogenes or tumor suppressors.

Several specific miRNAs have been implicated in resistance to TKIs in cells expressing BCR-ABL:

Tumor Suppressive miRNAs: Some miRNAs that normally suppress cancer are downregulated in resistant CML. For example, reduced levels of miR-30 have been linked to both autophagy and imatinib resistance. nih.gov Similarly, miR-320a has been shown to act as a tumor suppressor by directly targeting the BCR-ABL oncogene; its downregulation in CML cancer stem cells promotes the malignant phenotype. nih.gov Other studies have noted the downregulation of miR-23a, miR-101, and miR-181a in CML, suggesting their potential role in suppressing leukemogenesis. journalagent.com

Oncogenic miRNAs: Conversely, some miRNAs that promote cancer are upregulated. The BCR-ABL oncoprotein itself can induce the expression of certain miRNAs, such as miR-130a and miR-130b, which in turn suppress negative growth regulators like CCN3, favoring leukemic transformation. researchgate.net Upregulation of other miRNAs, such as miR-138, has been suggested as a potential indicator of imatinib resistance. journalagent.com

Predictive Signatures: The complexity of miRNA involvement is highlighted by studies that have identified entire signatures of dysregulated miRNAs. One such study found a group of 19 differentially expressed miRNAs that could potentially predict clinical resistance to imatinib in newly diagnosed CML patients. nih.gov This underscores the widespread impact of miRNA dysregulation on the therapeutic response.

The table below summarizes the findings on several key microRNAs involved in resistance mechanisms in BCR-ABL expressing cells.

MicroRNAObserved Change in Resistant/CML CellsImplicated Role in Resistance/PathogenesisTarget(s) & Pathway InvolvementCitation(s)
miR-30 DownregulatedRelated to imatinib resistance and autophagy.Autophagy pathway nih.gov
miR-320a DownregulatedActs as a tumor suppressor; its reduction promotes proliferation and invasion.Directly targets BCR/ABL oncogene. nih.gov
miR-23a DownregulatedAssociated with imatinib resistance.May target BCR/ABL. journalagent.com
miR-101 DownregulatedActs as a tumor suppressor.Targets Jak2, a kinase activated by BCR-ABL. journalagent.com
miR-181a DownregulatedImplicated in CML pathogenesis.Involved in hematopoiesis. journalagent.com
miR-138 UpregulatedMay indicate imatinib resistance.Specific resistance targets under investigation. journalagent.com
miR-130a/b UpregulatedBCR-ABL dependent; downregulates a negative growth regulator.Targets CCN3. researchgate.net
miR-199a DysregulatedPart of a 19-miRNA signature predictive of imatinib resistance.Potential target: SIRT1. nih.gov

Future Directions and Emerging Research Avenues for Bcr Abl B3a2

Elucidation of Isoform-Specific Molecular Differences

The p210 BCR-ABL oncoprotein is primarily transcribed from two different mRNA variants, b3a2 (e14a2) and b2a2 (e13a2). tandfonline.comhaematologica.org While both encode a 210-kDa protein, the b3a2 transcript includes an additional 75 base pairs, resulting in a protein that is 25 amino acids longer. nih.govresearchgate.net The b3a2 transcript arises from a breakpoint after exon 14 of the BCR gene, while the b2a2 transcript results from a breakpoint after exon 13. tandfonline.com Both fuse with exon 2 of the ABL1 gene. tandfonline.com

In silico modeling has revealed that these 25 extra amino acids in the b3a2 isoform lead to notable differences in the protein's secondary structure. nih.gov Specifically, variations have been identified in five α-helices and nine β-strands, which are located within crucial functional domains such as the SH3, SH2, SH1, and DNA-binding domains. nih.gov These structural distinctions suggest that the two isoforms may have different roles in mediating signal transduction. nih.gov

Despite these molecular and structural distinctions, the clinical and prognostic significance of the specific transcript type remains a subject of debate. Some studies have suggested that patients with the b3a2 transcript may have a better response to imatinib (B729) therapy, while others have found no significant correlation between the transcript type and hematological parameters or clinical outcome. tandfonline.comhaematologica.orgnih.gov For instance, one study observed that patients with e13a2 (b2a2) transcripts had inferior outcomes with standard-dose imatinib, whereas those with e14a2 (b3a2) had favorable outcomes regardless of the treatment modality. nih.gov Conversely, another large study concluded that while e13a2 and e14a2 driven CML seem to be distinct biological entities, the clinical outcome under imatinib treatment was comparable. The conflicting data highlight the need for further research to clarify the functional consequences of these isoform-specific molecular differences. tandfonline.comnih.gov

Table 1: Comparison of b3a2 and b2a2 BCR-ABL Isoforms

Featureb3a2 (e14a2)b2a2 (e13a2)Reference
BCR Breakpoint After exon 14After exon 13 tandfonline.com
ABL Fusion Point Exon 2Exon 2 tandfonline.com
Protein Size Difference 25 amino acids longer- nih.gov
Structural Differences Variations in 5 α-helices and 9 β-strands- nih.gov
Affected Domains SH3, SH2, SH1, DNA-bindingSH3, SH2, SH1, DNA-binding nih.gov

Advanced Understanding of Post-Translational Regulatory Networks

The function and stability of the BCR-ABL protein are intricately regulated by a complex network of post-translational modifications, primarily phosphorylation and ubiquitination. The constitutive tyrosine kinase activity of BCR-ABL leads to its autophosphorylation, which creates docking sites for various signaling proteins and activates downstream pathways like RAS/MEK and JAK/STAT, promoting cell proliferation and survival. nih.govjcancer.orgnih.gov

Recent research has uncovered a ubiquitin-binding domain (UBD) within the N-terminal region of the p210 BCR-ABL protein. nih.govashpublications.org This domain is crucial for the protein's interaction with β-catenin. nih.govnih.gov The interaction is dependent on ubiquitination and leads to the phosphorylation of β-catenin on tyrosine residues, which in turn enhances its transcriptional activity. nih.govashpublications.org This stabilization of β-catenin against degradation appears to support disease progression. ashpublications.orgnih.gov Deletion of this UBD does not affect the kinase activity of BCR-ABL or its interaction with GRB2, but it does impair its ability to transform hematopoietic cells, suggesting that this post-translational regulatory interaction is a key aspect of its oncogenic function. nih.govashpublications.org

Furthermore, the degradation of the BCR-ABL protein is also controlled by the ubiquitin-proteasome and ubiquitin-lysosome pathways. jcancer.org E3 ligases, such as c-CBL, can recognize and bind to phosphorylated tyrosine residues on BCR-ABL, leading to its ubiquitination and subsequent degradation. jcancer.org A deeper understanding of these regulatory networks, including the specific kinases, phosphatases, and ligases involved, could reveal novel therapeutic targets to promote the degradation of the BCR-ABL oncoprotein.

Development of Novel Molecular Research Probes and Tools

Advancements in molecular biology have led to the development of sophisticated probes and tools for the detection and study of the BCR-ABL fusion protein and its transcripts. These tools are not only crucial for diagnostics and monitoring treatment response but also for fundamental research into the protein's function.

For the detection of BCR-ABL transcripts like b3a2, researchers have developed highly specific molecular probes. These include dual-labeled hydrolysis probes (TaqMan probes) for real-time quantitative PCR (RT-qPCR), which allow for sensitive and accurate quantification of transcript levels. nih.gov Another innovative approach involves the use of gold nanoparticles derivatized with thiol-modified oligonucleotides (Au-nanoprobes) that are complementary to the BCR-ABL b3a2 junction sequence. researchgate.net These nanoprobes enable colorimetric detection of the target RNA, offering a potentially rapid and sensitive diagnostic tool. researchgate.net

In the realm of therapeutics, which also serve as research tools, the development of tyrosine kinase inhibitors (TKIs) has been pivotal. First-generation TKIs like imatinib, and subsequent generations including nilotinib, dasatinib (B193332), bosutinib, and ponatinib, were designed to block the ATP-binding site of the ABL kinase domain. nih.govnih.govresearchgate.net However, the emergence of resistance, often through point mutations in the kinase domain, has driven the need for novel inhibitors. nih.gov Pharmacophore modeling and virtual screening approaches are being used to identify new compounds, such as ZINC21710815, that can overcome this resistance. nih.gov These new inhibitors are invaluable tools for probing the structure-function relationships of both wild-type and mutated BCR-ABL proteins.

Table 2: Examples of Molecular Research Probes and Tools for BCR-ABL (b3a2)

Tool TypeSpecific ExampleApplicationReference
Detection Probe Dual-labeled hydrolysis probe (TaqMan)Real-time quantitative PCR (RT-qPCR) for transcript quantification nih.gov
Detection Probe Gold nanoparticle (Au-nanoprobe) with b3a2-specific oligonucleotidesColorimetric detection of BCR-ABL b3a2 RNA researchgate.net
Inhibitor/Research Tool Imatinib, Nilotinib, DasatinibInhibition of BCR-ABL kinase activity, research on signaling pathways nih.govnih.gov
Inhibitor/Research Tool ZINC21710815Potential inhibitor for overcoming TKI resistance, research on resistant mechanisms nih.gov

Exploration of Inter-Variant Dynamics and Co-expression Phenomena

In a subset of CML patients, both the b3a2 and b2a2 transcripts are co-expressed. tandfonline.comnih.gov This phenomenon is thought to arise from alternative splicing of the BCR pre-mRNA. haematologica.orgnih.gov The clinical implications of this co-expression are still being investigated, with some studies suggesting it may be a favorable prognostic parameter. nih.gov One study found that while patients with co-expression of both transcripts had the highest BCR-ABL expression levels, they also showed the best treatment response. nih.gov However, other studies have not found a significant correlation between co-expression and clinical outcomes. tandfonline.com

The dynamics between different BCR-ABL variants, including the major p210 isoforms (b3a2 and b2a2) and the less common p190 isoform (e1a2), are also an area of active research. ashpublications.orgresearchgate.net While p210 is the hallmark of CML, p190 is more commonly associated with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). nih.gov Understanding the factors that govern the expression of one variant over another, and the functional consequences of their potential co-expression, is crucial. It is hypothesized that higher levels of kinase activity, whether through transcriptional upregulation, gene amplification, or mutation, may be required for lymphoid transformation by the p210 BCR-ABL protein. ashpublications.org Further research into the interplay between different BCR-ABL variants will likely provide valuable insights into the distinct disease phenotypes associated with this oncogene.

Q & A

Basic: What molecular techniques are most reliable for detecting the BCR-ABL (b3a2) fusion protein in leukemia samples?

Answer:
The gold-standard methods include:

  • Quantitative Reverse Transcription PCR (RT-qPCR): Detects and quantifies BCR-ABL transcripts (e.g., b3a2) with high sensitivity (detection limit: ~10,000 copies/reaction) .
  • Fluorescence In Situ Hybridization (FISH): Identifies the Philadelphia chromosome (t(9;22)) and breakpoint heterogeneity using probes targeting BCR and ABL regions .
  • Flow Cytometric Immunobead Assay: Detects fusion proteins in peripheral blood/bone marrow with 95% concordance to PCR, validated in pB-ALL studies .
    Methodological Note: Combine RT-qPCR with FISH for resolving ambiguous cases (e.g., atypical breakpoints or cryptic translocations) .

Basic: How does the b3a2 breakpoint in BCR-ABL influence tyrosine kinase activity compared to other isoforms (e.g., b2a2)?

Answer:
The b3a2 isoform (p210) retains exon 13 of BCR, encoding a coiled-coil domain that promotes dimerization and constitutive activation of the ABL tyrosine kinase. This contrasts with the p190 isoform (e1a2), which lacks this domain but exhibits higher kinase activity in ALL . Key validation steps include:

  • Kinase Assays: Compare phosphorylation levels of downstream targets (e.g., CRKL) using immunoblotting .
  • Structural Modeling: Molecular docking studies reveal how BCR-derived sequences stabilize active kinase conformations .

Advanced: What experimental strategies address discrepancies in BCR-ABL transcript quantification across laboratories?

Answer:
Discrepancies arise from variations in RNA extraction protocols, primer design, and reference gene selection. Mitigation strategies include:

  • Standardized Reference Materials: Use cell lines with defined BCR-ABL copy numbers (e.g., K562) to calibrate assays .
  • Normalization to International Scale (IS): Express results as %BCR-ABL/ABL1, validated through external quality assessment schemes (e.g., UKNEQAS) .
  • Inter-laboratory Harmonization: Share protocols for RNA integrity assessment (e.g., RIN >7) and limit-of-detection validation .

Advanced: How can functional studies distinguish oncogenic roles of BCR-ABL (b3a2) from co-occurring mutations?

Answer:

  • CRISPR/Cas9-Based Models: Generate isogenic cell lines with/without BCR-ABL (b3a2) to isolate its effects on proliferation and drug resistance .
  • Signaling Pathway Profiling: Use phospho-proteomic arrays to map kinase activation (e.g., STAT5, PI3K/AKT) specific to b3a2 .
  • Xenograft Studies: Compare leukemogenesis potential of b3a2 vs. other isoforms in NSG mice, controlling for passenger mutations .

Advanced: What are the challenges in designing assays to validate BCR-ABL-targeted inhibitors?

Answer:

  • Resistance Mutations: Screen for kinase domain mutations (e.g., T315I) using allele-specific PCR or digital droplet PCR .
  • Off-Target Effects: Employ thermal shift assays (CETSA) to confirm inhibitor specificity for BCR-ABL over wild-type ABL .
  • Functional Validation: Use Ba/F3 cell lines transduced with BCR-ABL (b3a2) to assess inhibitor efficacy in IL-3-independent growth assays .

Advanced: How does breakpoint heterogeneity in BCR-ABL (e.g., b3a2 vs. e1a2) influence disease progression and therapeutic response?

Answer:

  • Transcript Stability: The p210 (b3a2) protein has a longer half-life than p190 (e1a2), contributing to chronic phase CML vs. aggressive ALL .
  • Drug Sensitivity: p210 shows higher sensitivity to imatinib due to structural accessibility of the ATP-binding pocket, validated via molecular docking .
  • Clinical Correlation: Cohort studies link b3a2 to better cytogenetic responses in CML, while e1a2 correlates with CNS involvement in ALL .

Advanced: What molecular mechanisms underlie BCR-ABL (b3a2)-mediated drug resistance in leukemia stem cells?

Answer:

  • Kinase-Independent Survival: Persistent activation of NF-κB or Wnt/β-catenin pathways via BCR-ABL-mediated scaffolding interactions .
  • Autophagy Upregulation: BCR-ABL (b3a2) induces protective autophagy through mTOR inhibition; use chloroquine to sensitize cells .
  • LZTR1 Dependency: CRISPR screens identify LZTR1 as critical for kinase inhibitor sensitivity, independent of BCR-ABL fusion status .

Advanced: How can researchers model the impact of BCR-ABL (b3a2) clonal heterogeneity in vitro?

Answer:

  • Single-Cell RNA Sequencing: Resolve subclonal populations with differential BCR-ABL expression in primary samples .
  • Competitive Proliferation Assays: Co-culture b3a2-positive and negative cells with fluorescent reporters to track clonal dominance .
  • Microfluidic Devices: Mimic bone marrow niches to study how microenvironmental factors (e.g., hypoxia) select for b3a2-expressing clones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.